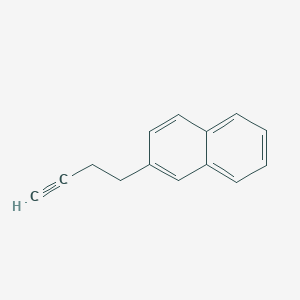

2-(But-3-yn-1-yl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

765906-90-9 |

|---|---|

Molecular Formula |

C14H12 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-but-3-ynylnaphthalene |

InChI |

InChI=1S/C14H12/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h1,4-5,7-11H,3,6H2 |

InChI Key |

QJYQVXHPPVLPLJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 but 3 Yn 1 Yl Naphthalene and Its Analogues

Retrosynthetic Analysis of 2-(But-3-yn-1-yl)naphthalene

A retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the C-C bond between the naphthalene (B1677914) C2 position and the butynyl side chain. This approach simplifies the molecule into two key synthons: a nucleophilic naphthalene derivative and an electrophilic butyne fragment, or more commonly, an electrophilic naphthalene and a nucleophilic alkyne. The latter is often more practical and leads directly to well-established cross-coupling methodologies.

This disconnection points towards a forward synthesis involving the coupling of a 2-substituted naphthalene, typically a 2-halonaphthalene (e.g., 2-bromonaphthalene (B93597) or 2-iodonaphthalene), with a suitable 4-carbon terminal alkyne building block. This strategy leverages the robust and versatile nature of transition metal-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Forming Reactions for Alkyne Installation onto Naphthalene Scaffolds

The formation of the critical C(sp²)-C(sp) bond is most effectively achieved through transition metal catalysis, which offers mild reaction conditions and high functional group tolerance. nih.govh1.co Migratory insertion of an alkyne into a metal-carbon bond is a fundamental step in many of these transformations. nih.govrsc.org

The Sonogashira reaction is a cornerstone of arylalkyne synthesis, creating a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can be conducted under mild conditions, making it highly valuable for the synthesis of complex molecules. wikipedia.orgnih.govorganic-chemistry.org The general reactivity trend for the halide component is I > Br > Cl. wikipedia.orglibretexts.org

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, and reaction conditions. researchgate.netkaust.edu.sa While standard catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are common, the development of more active catalytic systems is a key area of research. libretexts.org The ligand architecture plays a crucial role in catalyst stability and activity.

Ligands: Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of the coupling. libretexts.org For instance, N-heterocyclic carbenes (NHCs) have emerged as effective alternatives to phosphine ligands due to their strong σ-donating properties, which help stabilize the palladium catalyst. libretexts.org The use of specific ligands can enable reactions at room temperature and with lower catalyst loadings. organic-chemistry.orgorganic-chemistry.org

Catalyst and Base Optimization: The choice of base is also critical; common bases include triethylamine, potassium carbonate, and cesium carbonate. libretexts.orgajol.info Optimization studies have shown that for a given reaction, screening different bases can significantly impact the yield. ajol.info For example, in the synthesis of certain internal alkynes using a Pd-NHC complex, KOH was found to be the optimal base, providing an 88% yield, whereas K₂CO₃ and Et₃N gave significantly lower yields. ajol.info

| Parameter | Variation | Effect on Sonogashira Reaction | Reference |

|---|---|---|---|

| Catalyst Precursor | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃ | Choice affects solubility, stability, and in situ generation of the active Pd(0) species. libretexts.org | libretexts.org |

| Ligands | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) | Increases catalytic activity, allowing for reactions at room temperature and with challenging substrates like aryl bromides. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Act as strong σ-donors, effectively replacing phosphines and promoting efficient catalysis for both copper-co-catalyzed and copper-free reactions. libretexts.org | libretexts.org | |

| Base | Amines (e.g., Et₃N), Carbonates (e.g., K₂CO₃, Cs₂CO₃), Hydroxides (e.g., KOH) | Essential for the reaction; its strength and type can significantly influence reaction rate and yield. ajol.info In some cases, KOH provides superior yields compared to Et₃N or K₂CO₃. ajol.info | ajol.info |

| Co-catalyst | CuI | Increases the reaction rate but can lead to undesired alkyne homocoupling (Glaser coupling). wikipedia.org | wikipedia.org |

The widely accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgacs.org

Palladium Cycle : The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (e.g., 2-bromonaphthalene) to form a Pd(II) complex. wikipedia.orglibretexts.org

Copper Cycle : Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. wikipedia.org This copper acetylide is considered an activated form of the alkyne. wikipedia.org

Transmetalation : The key step is the transmetalation of the acetylide group from the copper acetylide to the Pd(II) complex. almerja.com This forms a palladium-alkynyl complex and regenerates the copper(I) salt. acs.orgresearchgate.net Recent DFT calculations suggest that the transmetalation step is rate-determining and that an anion-coordinated copper acetylide is the catalytically active species. acs.orgresearchgate.net

Reductive Elimination : The final step is the reductive elimination from the palladium-alkynyl complex, which yields the final product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgalmerja.com

While effective, the copper co-catalyst in the traditional Sonogashira reaction can promote the undesirable homocoupling of terminal alkynes, known as Glaser coupling. wikipedia.orgvander-lingen.nl This has driven the development of copper-free variants. wikipedia.orgnih.gov

In the absence of copper, the mechanism must proceed through a different pathway for alkyne activation. libretexts.org One proposed mechanism involves the formation of a palladium acetylide directly. libretexts.orgvander-lingen.nl After the initial oxidative addition of the aryl halide to Pd(0), a π-alkyne-palladium complex forms. libretexts.org Subsequent deprotonation by the base (which needs to be sufficiently strong) generates the key palladium acetylide intermediate, which then undergoes reductive elimination to give the product. libretexts.org

More recently, a novel mechanism involving a Pd-Pd transmetalation has been proposed for copper-free Sonogashira reactions. nih.gov This model suggests the operation of two distinct palladium cycles. One cycle facilitates the oxidative addition of the aryl halide, while the second cycle activates the terminal alkyne to form a palladium acetylide. nih.gov The crucial step is a transmetalation between these two different palladium intermediates to form the diorganopalladium(II) complex, which then reductively eliminates the final product. nih.gov This concept has led to the rational design of catalytic systems using two different palladium pre-catalysts to enhance reaction efficiency at room temperature with low catalyst loadings. nih.gov

Electrochemical methods offer an alternative approach to forming C-C bonds, often under mild conditions and avoiding the use of stoichiometric chemical oxidants or reductants. researchgate.netnih.gov The synthesis of arylalkynes, including naphthalene derivatives, can be achieved through electrochemically modified reactions. researchgate.netnih.gov

For instance, an electrochemical modification of the Corey-Fuchs reaction has been used to synthesize 2-ethynylnaphthalene (B39655). nih.gov This process involves the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene. researchgate.netnih.gov By carefully controlling the electrolysis conditions, such as the working potential and the supporting electrolyte, the reaction can be selectively directed to yield either 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields. researchgate.netnih.gov This demonstrates that electrochemical techniques can be a powerful tool for the selective installation of an alkyne group onto a naphthalene scaffold. researchgate.netnih.gov

Alternative Coupling and Functionalization Strategies

While the Sonogashira coupling remains a predominant method for the synthesis of aryl-alkynes like this compound, several alternative strategies have been developed to overcome some of its limitations, such as the use of copper co-catalysts which can lead to the formation of alkyne homocoupling byproducts. nih.govechemcom.com These alternative methods offer different reactivity, substrate scope, and reaction conditions.

Copper-Free Sonogashira Coupling: A significant modification of the traditional method is the copper-free Sonogashira coupling. This variation avoids the issues associated with copper, such as the formation of alkyne dimers. nih.govechemcom.com The reaction can be effectively catalyzed by palladium complexes with specific ligands, such as N-heterocyclic carbenes (NHCs) or nitrogen-based ligands, which are capable of facilitating the coupling of aryl halides with terminal alkynes without a copper co-catalyst. hes-so.ch These reactions can be performed under mild conditions, sometimes even at room temperature and in aqueous media, which enhances their applicability in the synthesis of complex molecules. nih.govwikipedia.org

Benzannulation Reactions: A modular approach for the rapid synthesis of β-functionalized naphthalenes involves the intermolecular benzannulation of in situ generated isobenzopyrylium ions with various electron-rich alkynes. rsc.orgnih.gov This method provides expedient access to β-naphthol and β-napthylamine derivatives with diverse substitution patterns. rsc.org The reactions are characterized by a broad scope, complete regioselectivity, and mild conditions. nih.gov

Electrophilic Cyclization: A variety of substituted naphthalenes can be prepared regioselectively under mild conditions through the 6-endo-dig electrophilic cyclization of appropriate arene-containing propargylic alcohols. nih.govresearchgate.net This method utilizes reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to induce cyclization. nih.govresearchgate.net This strategy is particularly useful for synthesizing functionalized naphthalenes that can be further elaborated.

Decarbonylative and Decarboxylative Couplings: Recent advancements have introduced the use of carboxylic acids and their derivatives as alternatives to aryl halides in Sonogashira-type couplings. echemcom.com These methods involve a decarbonylative or decarboxylative pathway to generate the aryl-alkyne bond, expanding the range of accessible starting materials. echemcom.com

The table below summarizes some of the alternative coupling strategies.

| Strategy | Key Features | Typical Catalysts/Reagents | Advantages |

| Copper-Free Sonogashira | Avoids copper co-catalyst | Pd complexes with NHC or N-ligands | Prevents alkyne homocoupling, milder conditions |

| Benzannulation | Modular synthesis of β-functionalized naphthalenes | Lewis acids (e.g., BF₃·OEt₂) | High regioselectivity, broad scope |

| Electrophilic Cyclization | Cyclization of arene-containing propargylic alcohols | ICl, I₂, Br₂ | Mild conditions, access to functionalized naphthalenes |

| Decarbonylative Coupling | Uses carboxylic acid derivatives as electrophiles | Palladium catalysts | Expands substrate scope beyond aryl halides |

Synthesis of Key Precursors and Intermediate Derivatization

Synthesis of Naphthalene Precursors: Substituted naphthalenes can be synthesized through various methods. One approach is the electrophilic cyclization of arene-containing propargylic alcohols, which can be prepared from the reaction of lithium acetylides with 2-arylacetaldehydes. acs.org This method allows for the regioselective preparation of a wide variety of substituted naphthalenes under mild reaction conditions. acs.org Another versatile method is the three-component coupling of 2-alkynylbenzaldehyde hydrazones with carbene complexes and electron-deficient alkynes, which yields highly functionalized naphthalenes. silicycle.comacs.org This process proceeds through the formation of an isoindole intermediate followed by an intramolecular Diels-Alder reaction. acs.org

Synthesis of Alkyne Precursors: The but-3-yn-1-yl side chain can be introduced using precursors like 4-halo-1-butyne or but-3-yn-1-ol. The synthesis of terminal alkynes can be achieved through various established methods, including the alkylation of acetylene (B1199291). libretexts.org For instance, deprotonation of acetylene with a strong base like sodium amide, followed by reaction with a suitable electrophile, can generate the desired alkyne structure. libretexts.org Alternatively, elimination reactions from dihaloalkanes can also produce terminal alkynes. youtube.com

Intermediate Derivatization: Once the naphthalene and alkyne moieties are coupled, further derivatization can be performed on either part of the molecule to generate analogues. For instance, if the naphthalene precursor contains functional groups, these can be modified. Halogenated naphthalenes, which are valuable intermediates, can be synthesized via electrophilic cyclization and subsequently used in various palladium-catalyzed cross-coupling reactions to introduce further complexity. acs.org

The following table outlines some methods for the synthesis of key precursors.

| Precursor Type | Synthetic Method | Description |

| Naphthalene | Electrophilic Cyclization | Cyclization of arene-containing propargylic alcohols using electrophiles like I₂ or Br₂. acs.org |

| Naphthalene | Three-Component Coupling | Coupling of 2-alkynylbenzaldehyde hydrazones, carbene complexes, and alkynes. silicycle.comacs.org |

| Alkyne | Acetylide Alkylation | Deprotonation of a terminal alkyne followed by reaction with an alkyl halide. libretexts.org |

| Alkyne | Elimination Reaction | Double dehydrohalogenation of a vicinal or geminal dihalide. youtube.com |

Stereoselective Synthesis of Chiral Naphthalene-Alkyne Derivatives

The introduction of chirality into naphthalene-alkyne derivatives can be achieved through several stereoselective synthetic strategies, primarily focusing on the creation of stereogenic centers in the alkyl-alkyne chain.

Enantioselective Addition of Alkynes to Aldehydes: A prominent method for creating chiral propargylic alcohols is the catalytic enantioselective addition of terminal alkynes to aldehydes. hes-so.ch This reaction can be catalyzed by chiral complexes, such as those formed from diethylzinc, a chiral ligand like (S)-1,1'-bi-2-naphthol (BINOL), and an additive such as hexamethylphosphoramide. rsc.orgnih.gov This approach allows for the formation of alkynylzinc reagents at room temperature and their subsequent highly enantioselective addition to aldehydes, yielding chiral propargylic alcohols with high enantiomeric excess (ee). rsc.orgnih.gov

Use of Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. scispace.com For instance, a chiral auxiliary such as a camphorsultam or a pseudoephedrine derivative can be attached to a precursor molecule. scispace.com Subsequent reactions, such as alkylation, are then directed by the chiral auxiliary to produce a product with high diastereoselectivity. The auxiliary can then be removed to yield the enantiomerically enriched product. scispace.com

Asymmetric Reduction of Ynones: Another approach involves the asymmetric reduction of a prochiral ynone (a ketone adjacent to an alkyne). This can be achieved using chiral reducing agents, such as those derived from boron hydrides (e.g., Alpine-Borane), to produce enantioenriched propargylic alcohols. nih.gov

The table below presents a summary of stereoselective synthesis strategies.

| Strategy | Description | Chiral Source | Typical Reagents/Catalysts |

| Enantioselective Alkynylation | Asymmetric addition of a terminal alkyne to a prochiral aldehyde. hes-so.ch | Chiral Catalyst/Ligand | Zn(OTf)₂, (+)-N-methylephedrine; Et₂Zn, (S)-BINOL. rsc.orgbohrium.com |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. scispace.comresearchgate.net | Chiral Auxiliary | Camphorsultam, Pseudoephedrine, Oxazolidinones. scispace.com |

| Asymmetric Reduction | Stereoselective reduction of a prochiral ynone to a chiral propargylic alcohol. nih.gov | Chiral Reducing Agent | Alpine-Borane. nih.gov |

Scale-Up Considerations and Green Chemistry Approaches in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates careful consideration of scalability, safety, cost-effectiveness, and environmental impact. Green chemistry principles are increasingly being integrated into these considerations.

Scale-Up of Sonogashira Reactions: Scaling up Sonogashira couplings presents challenges, including the management of potentially exothermic reactions, the cost and toxicity of palladium catalysts, and the removal of residual metals from the final product. silicycle.com In the pharmaceutical industry, robust processes are developed to control these factors. This includes optimizing reaction conditions to minimize catalyst loading and developing effective purification methods, such as using specialized silica-based scavengers (e.g., E-PAK technology) to remove palladium and copper residues. silicycle.com

Continuous Flow Synthesis: Continuous flow chemistry offers a promising alternative to traditional batch processing for scaling up alkyne synthesis. Flow reactors provide superior control over reaction parameters such as temperature and mixing, which is particularly important for exothermic reactions. rsc.org This technology can improve safety, increase productivity, and facilitate automation. For instance, the generation of alkynes from isoxazolones has been successfully demonstrated in a continuous flow system, overcoming the limitations of the batch process. rsc.org The model-based scale-up of a Sonogashira reaction has also been achieved in a 3D printed continuous-flow reactor, demonstrating high space-time yield and productivity. acs.org

Green Chemistry Approaches:

Aqueous Media: Performing Sonogashira reactions in water or aqueous micellar media is a key green chemistry strategy. researchgate.netscispace.com This reduces the reliance on volatile organic compounds (VOCs). The use of surfactants can create micelles that act as nanoreactors, allowing the reaction to proceed efficiently in water even with water-insoluble substrates. scispace.com

Recyclable Catalysts: To address the cost and environmental concerns of precious metal catalysts, significant research has focused on developing recyclable catalytic systems. nih.gov This includes immobilizing palladium on solid supports such as zirconium oxide, cellulose (B213188) nanocrystals, or polymers. echemcom.comnih.gov These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, reducing waste and cost. echemcom.comnih.gov

Transition-Metal-Free Synthesis: The development of transition-metal-free protocols for aryl-alkyne synthesis represents a significant advancement in green chemistry. nih.govchemistryviews.org For example, a one-pot arylation of terminal alkynes using n-BuLi and a pyridine (B92270) triphenylborate intermediate, mediated by N-iodosuccinimide (NIS), has been developed. chemistryviews.org Light-mediated protocols in aqueous media also offer a transition-metal-free pathway. nih.gov

The table below highlights key scale-up and green chemistry considerations.

| Aspect | Approach | Description |

| Scale-Up | Continuous Flow Synthesis | Utilizes microreactors for better control over reaction conditions, enhancing safety and productivity. rsc.orgacs.org |

| Catalyst Scavenging | Employs specialized materials to remove residual metal catalysts from the product on a large scale. silicycle.com | |

| Green Chemistry | Aqueous Reaction Media | Replaces volatile organic solvents with water, often using surfactants to form micelles. scispace.comiastate.edu |

| Recyclable Catalysts | Immobilizes palladium on solid supports for easy separation and reuse. echemcom.comnih.govnih.gov | |

| Metal-Free Reactions | Develops synthetic routes that avoid the use of expensive and toxic transition metals. nih.govchemistryviews.org |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Comprehensive Structural Characterization

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of 2-(But-3-yn-1-yl)naphthalene.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (representing the number of protons), and multiplicity (splitting patterns from spin-spin coupling with neighboring protons). For this compound, the spectrum would exhibit distinct signals for the seven protons of the naphthalene (B1677914) ring, the two methylene (B1212753) (CH₂) groups of the butyl chain, and the terminal alkyne proton. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic and alkyne protons are found further upfield.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The naphthalene ring would show ten distinct signals in the aromatic region (δ 120-140 ppm), while the four carbons of the butynyl side chain would appear in the aliphatic and alkyne regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Naphthalene CH | 7.3 - 7.9 | 125 - 129 | Complex multiplets due to coupling between aromatic protons. |

| Naphthalene Quaternary C | - | 132 - 136 | Includes the two carbons at the ring junction and the carbon attached to the side chain. |

| Naphthyl-C H₂- | ~3.0 | ~35 | Methylene group attached to the aromatic ring (benzylic position). |

| -CH₂-C H₂-C≡CH | ~2.5 | ~20 | Methylene group adjacent to the alkyne. |

| -C≡C H | ~2.0 | ~83 | Terminal alkyne carbon. |

| -C ≡CH | - | ~69 | Terminal alkyne proton. |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons of the two methylene groups in the butyl chain and among the coupled protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal that has a proton bonded to it.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for connecting the different fragments of the molecule. For instance, it would show a correlation from the benzylic methylene protons to the C2 carbon of the naphthalene ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining the molecule's preferred conformation in solution.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would display several characteristic absorption bands that confirm its key structural features: the terminal alkyne and the naphthalene aromatic system. pressbooks.publibretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic Chain | C-H Stretch | 2850 - 2960 | Medium |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium, Multiple Bands |

Mass Spectrometry (MS) Applications in Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its elemental composition with high precision. The exact mass is 180.0939 g/mol . nih.gov

In electron ionization (EI) mode, the molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, characteristic fragment ions. Aromatic compounds like naphthalene typically show a strong molecular ion peak. libretexts.org The fragmentation pattern provides a fingerprint that helps confirm the structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 180 | [M]⁺˙ | [C₁₄H₁₂]⁺˙ | Molecular Ion |

| 141 | [M - C₃H₃]⁺ | [C₁₁H₉]⁺ | Loss of the propargyl radical, likely forming a stable naphthalenylmethyl cation. This is often a major fragment. |

| 128 | [C₁₀H₈]⁺˙ | [C₁₀H₈]⁺˙ | Naphthalene radical cation, resulting from cleavage of the entire butyl chain. |

| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ | Loss of a methyl group from the m/z 128 fragment. |

Chromatographic Methods (HPLC, GC-MS, LC-MS) for Purity Assessment and Mixture Separation

Chromatography is essential for separating the target compound from any starting materials, byproducts, or impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. For a non-polar compound like this compound, a reversed-phase method would typically be employed, using a C18 stationary phase and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net A UV detector would be used for detection, leveraging the strong UV absorbance of the naphthalene ring system.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. The sample is vaporized and separated on a GC column before being detected by a mass spectrometer. uzh.chdergipark.org.tr GC-MS provides excellent separation and delivers mass spectra for each component, making it a powerful tool for both purity assessment and the identification of unknown impurities.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, SCXRD analysis provides precise measurements of bond lengths, bond angles, and torsion angles. researchgate.netnih.gov Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces or π-stacking between the naphthalene rings. This technique provides an absolute confirmation of the molecular structure and connectivity.

Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DFL) Spectroscopy for Excited State Characterization

Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DFL) spectroscopy are powerful techniques for probing the electronic and vibrational structure of molecules in their excited states. These methods are particularly valuable in characterizing the photophysical properties of aromatic compounds like this compound. LIF spectroscopy involves exciting a molecule with a tunable laser and detecting the total fluorescence emitted as a function of the laser wavelength. This provides information about the vibrational levels of the excited electronic state. DFL spectroscopy, on the other hand, involves exciting the molecule at a specific wavelength and dispersing the emitted fluorescence to analyze its spectral composition, revealing information about the vibrational levels of the ground electronic state.

In the study of this compound, these techniques can provide a detailed picture of the S₀-S₁ electronic transition. The LIF spectrum would be expected to show a series of peaks corresponding to vibronic transitions, where the molecule is excited from the ground vibrational level of the S₀ state to various vibrational levels of the S₁ state. The relative intensities of these peaks can provide insights into the Franck-Condon factors and any potential vibronic coupling.

DFL spectra, obtained by exciting specific vibronic bands in the LIF spectrum, would complement this information by revealing the vibrational energy levels of the ground state. The analysis of the DFL spectra allows for the assignment of vibrational modes in the S₀ state and can help in understanding how the molecular geometry changes upon electronic excitation.

Detailed Research Findings

While specific experimental data for this compound is not extensively available in the public domain, studies on structurally similar naphthalene derivatives provide a strong basis for predicting the outcomes of such spectroscopic investigations. For instance, research on other C₁₀H₈ isomers has demonstrated the utility of LIF and DFL in identifying and characterizing these molecules in the gas phase. nist.govnist.gov These studies often employ jet-cooled conditions to obtain high-resolution spectra by minimizing rotational and vibrational congestion.

The LIF spectrum of this compound is anticipated to be dominated by transitions involving the naphthalene chromophore. The butynyl substituent would likely introduce additional vibrational modes that could be observed in the spectra, and its interaction with the naphthalene ring could lead to shifts in the electronic transition energies compared to unsubstituted naphthalene.

The following tables represent hypothetical but plausible data that could be obtained from LIF and DFL spectroscopic studies of this compound, based on findings for analogous compounds.

Table 1: Hypothetical Major Vibronic Bands in the Laser-Induced Fluorescence (LIF) Spectrum of this compound

| Band Assignment (S₁ ← S₀) | Wavenumber (cm⁻¹) | Relative Intensity | Description |

| 0₀⁰ | 32010 | 1.00 | S₁ ← S₀ origin |

| ν'₁ | 32450 | 0.85 | C-C stretch of the naphthalene ring |

| ν'₂ | 32730 | 0.65 | In-plane deformation of the naphthalene ring |

| ν'₃ | 32980 | 0.40 | Vibrational mode associated with the butynyl side chain |

| 2ν'₁ | 33890 | 0.30 | Overtone of the C-C stretch |

Table 2: Hypothetical Vibrational Frequencies from Dispersed Fluorescence (DFL) Spectrum of this compound (Excitation at 0₀⁰)

| Vibrational Mode (S₀) | Wavenumber (cm⁻¹) | Description |

| ν₁ | 455 | Low-frequency ring deformation |

| ν₂ | 760 | C-H out-of-plane bend |

| ν₃ | 1380 | C-C stretch of the naphthalene ring |

| ν₄ | 2120 | C≡C stretch of the butynyl side chain |

| ν₅ | 3060 | C-H stretch of the naphthalene ring |

The analysis of such spectra would be supported by quantum chemical calculations to aid in the assignment of the observed vibrational modes. nist.gov The combination of LIF and DFL spectroscopy provides a comprehensive understanding of the electronic structure and vibrational dynamics of this compound in its ground and first excited singlet states. This information is crucial for understanding its photophysical behavior and potential applications in materials science and photochemistry.

Computational and Theoretical Investigations of 2 but 3 Yn 1 Yl Naphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(but-3-yn-1-yl)naphthalene, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine its most stable three-dimensional structure (ground state geometry). These calculations would reveal key geometric parameters.

By optimizing the geometry, the total energy of the most stable conformation can be calculated. Furthermore, DFT can predict the vibrational frequencies of the molecule, which correspond to the energies of its vibrational modes. These computed frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. For instance, characteristic vibrational modes for the butynyl and naphthalene (B1677914) moieties can be identified and assigned.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Hypothetical DFT Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Terminal Alkyne (C≡C-H) | C≡C Stretch | ~2100 - 2150 |

| ≡C-H Stretch | ~3300 - 3350 | |

| Naphthalene Ring | C-H Aromatic Stretch | ~3000 - 3100 |

| C=C Aromatic Stretch | ~1500 - 1600 | |

| Methylene (B1212753) (-CH₂-) | C-H Stretch | ~2850 - 2950 |

Note: This data is hypothetical and represents typical ranges expected from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species youtube.comwikipedia.orgucsb.edu. The energy and spatial distribution of these orbitals in this compound provide insights into its reactivity.

The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates its nucleophilic character. Conversely, the LUMO, the orbital that will most likely accept electrons, indicates its electrophilic character. The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and electronic excitation energy. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be a π-orbital delocalized over the naphthalene ring, while the LUMO would be a π*-orbital, also associated with the aromatic system. The butynyl substituent can influence the energy levels of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would be determined by specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the excited states of molecules and predict their photophysical properties, such as UV-visible absorption spectra elifesciences.org. For this compound, TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states.

These calculations would identify the major electronic transitions, their corresponding wavelengths of maximum absorption (λmax), and their oscillator strengths, which relate to the intensity of the absorption bands. The nature of these transitions, for example, π → π* transitions within the naphthalene ring, can also be characterized. This information is critical for understanding the molecule's response to light and its potential applications in areas like organic electronics or as a fluorescent probe.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase (e.g., in a solvent) and over time mdpi.comchemrxiv.org. MD simulations model the movements of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system.

For this compound, MD simulations can provide a detailed picture of its conformational flexibility, particularly the rotation around the single bonds of the butynyl side chain. By simulating the molecule in a solvent like water or an organic solvent, one can study how the solvent molecules arrange around the solute and influence its conformation. Furthermore, MD simulations can be used to investigate intermolecular interactions, such as the stacking of naphthalene rings in concentrated solutions or aggregates, which can significantly affect the material's properties.

Mechanistic Modeling of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. For reactions involving this compound, such as cycloadditions or transition-metal-catalyzed cross-coupling reactions at the alkyne terminus, DFT calculations can be used to model the entire reaction pathway.

This involves locating the structures and energies of reactants, transition states, intermediates, and products. The activation energy for each step can be calculated from the energy difference between the reactants and the transition state, providing insights into the reaction kinetics. For example, the mechanism of an intramolecular cyclization reaction, where the alkyne moiety reacts with the naphthalene ring, could be modeled to predict the feasibility and selectivity of the reaction.

Prediction of Spectroscopic Parameters via Computational Models

Computational models are extensively used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule nih.govgithub.ioresearchgate.netresearchgate.net.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. For this compound, these calculations can help in the assignment of peaks in the experimental NMR spectra, confirming the connectivity and structure of the molecule.

IR Spectroscopy: As mentioned in section 4.1.1, DFT calculations can predict the vibrational frequencies of a molecule. These frequencies, after appropriate scaling to account for systematic errors in the calculations, can be used to generate a theoretical IR spectrum. This computed spectrum can be compared with an experimental one to identify and assign the characteristic absorption bands of the different functional groups within the molecule.

Theoretical Studies on Isomerization Pathways and Stability of Related Naphthalene-Alkyne Systems

Theoretical studies on related aryl-alkyne systems provide a framework for understanding the potential isomerization pathways of this compound. The primary modes of isomerization for a terminal alkyne like the but-3-yn-1-yl side chain involve the migration of the triple bond and tautomerization to form an allene or a conjugated diene. These transformations can be investigated computationally to determine the relative thermodynamic stabilities of the resulting isomers and the kinetic barriers associated with their interconversion.

Potential Isomerization Pathways:

For the this compound molecule, several isomerization pathways can be postulated for theoretical investigation:

Triple Bond Migration: The terminal alkyne can isomerize to an internal alkyne. This would involve the migration of the triple bond from the C3-C4 position to the C2-C3 position of the butyl chain, resulting in 2-(but-2-yn-1-yl)naphthalene. A further migration could potentially lead to 2-(but-1-yn-1-yl)naphthalene, where the alkyne is directly conjugated with the naphthalene ring system.

Allene Formation: Tautomerization of the terminal alkyne can lead to the formation of an allene, 2-(buta-2,3-dien-1-yl)naphthalene. Allenes are molecules with cumulative double bonds.

Conjugated Diene Formation: Further isomerization could result in the formation of a conjugated diene system, such as 2-(buta-1,3-dien-1-yl)naphthalene. Conjugated systems often exhibit enhanced thermodynamic stability due to electron delocalization. lumenlearning.comlibretexts.org

Computational Analysis of Isomer Stability:

The relative stability of these potential isomers can be determined by calculating their ground-state energies using quantum mechanical methods. DFT is a common and effective method for such calculations. The isomer with the lowest calculated energy is considered the most thermodynamically stable.

While specific data for this compound is not available, a hypothetical relative energy profile for its potential isomers can be constructed based on general principles of organic chemistry and findings from studies on similar molecules. Conjugated systems are generally more stable than non-conjugated isolated double or triple bonds.

Table 4.5.1: Hypothetical Relative Stabilities of this compound Isomers

| Isomer Name | Structure | Hypothetical Relative Energy (kcal/mol) |

| This compound | Naphthyl-CH₂-CH₂-C≡CH | 0.0 (Reference) |

| 2-(But-2-yn-1-yl)naphthalene | Naphthyl-CH₂-C≡C-CH₃ | - |

| 2-(Buta-2,3-dien-1-yl)naphthalene | Naphthyl-CH₂-CH=C=CH₂ | - |

| 2-(Buta-1,3-dien-1-yl)naphthalene | Naphthyl-CH=CH-CH=CH₂ | - |

Note: The relative energy values are hypothetical and would require specific DFT calculations for accurate determination. The most stable isomer would likely be the conjugated diene.

Investigation of Isomerization Barriers:

To assess the kinetic feasibility of these isomerization pathways, computational studies would focus on locating the transition state structures that connect the different isomers on the potential energy surface. The energy difference between the reactant and the transition state represents the activation energy or barrier for the reaction. A lower activation barrier indicates a more kinetically favorable process.

For uncatalyzed thermal isomerizations, these barriers can be substantial. For instance, the isomerization of a terminal alkyne to an internal alkyne or an allene typically requires significant energy input to overcome the activation barrier. mdpi.com

Table 4.5.2: Hypothetical Activation Energies for Isomerization of this compound

| Isomerization Pathway | Hypothetical Activation Energy (kcal/mol) |

| Terminal Alkyne → Internal Alkyne | - |

| Terminal Alkyne → Allene | - |

| Allene → Conjugated Diene | - |

Note: These values are illustrative and would need to be calculated using computational methods. The actual values would depend on the specific molecular geometry and electronic structure of the transition states.

Derivatization and Functionalization Strategies of 2 but 3 Yn 1 Yl Naphthalene

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional handle, amenable to a variety of transformations, including click chemistry, metal-catalyzed additions, and cycloadditions.

Click Chemistry Applications

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. organic-chemistry.org The terminal alkyne of 2-(but-3-yn-1-yl)naphthalene is an ideal substrate for these types of reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, uniting azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govnih.gov The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would yield a highly stable triazole derivative. nih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. magtech.com.cn This reaction utilizes a strained cycloalkyne that reacts readily with azides without the need for a metal catalyst. magtech.com.cnwur.nl While this compound itself is not a strained alkyne, it can be reacted with an azide-functionalized strained alkyne. The driving force for this reaction is the relief of ring strain in the cycloalkyne. magtech.com.cn SPAAC is a powerful tool for bioconjugation and materials science due to its bioorthogonality and efficiency under physiological conditions. nih.govnih.gov

Formation of 1,2,3-Triazole Derivatives for Diverse Applications

The 1,2,3-triazole ring formed through CuAAC or SPAAC is not merely a linker; it is a stable, aromatic heterocycle with a significant dipole moment. nih.gov This moiety can participate in hydrogen bonding and dipole-dipole interactions, influencing the physicochemical properties of the resulting molecule. 1,2,3-triazole derivatives have found applications in medicinal chemistry as antiviral, antibacterial, and anticancer agents. nih.govscienceopen.com They are also utilized in materials science for the development of polymers, dendrimers, and functionalized surfaces. researchgate.netmdpi.com The synthesis of naphthol-based 1,2,3-triazole derivatives has been explored for their potential biological activities. researchgate.net

Metal-Catalyzed Hydrofunctionalization Reactions

Metal-catalyzed hydrofunctionalization reactions involve the addition of an H-X bond across the alkyne's triple bond, providing a direct route to functionalized alkenes. researchgate.netrsc.org

Hydroboration: The addition of a boron-hydride bond across the alkyne can be catalyzed by various transition metals, such as ruthenium. acs.orgnih.gov This reaction can lead to the formation of vinylboronates, which are versatile intermediates in organic synthesis, readily undergoing cross-coupling reactions. Ruthenium-catalyzed hydroboration of terminal alkynes with naphthalene-1,8-diaminatoborane has been shown to produce (Z)-alkenylboranes. acs.orgnih.gov

Hydrosilylation: The addition of a silicon-hydride bond to the alkyne, typically catalyzed by platinum or other transition metals, yields vinylsilanes. researchgate.net These products are also valuable synthetic intermediates.

| Reaction | Catalyst/Reagent | Product | Key Features |

| Hydroboration | Ru complexes / H-B(dan) | (Z)-alkenylborane | High (Z)-selectivity |

| Hydrosilylation | Platinum catalysts | Vinylsilane | Atom-economical |

Cycloaddition Reactions

The alkyne moiety of this compound can participate in various cycloaddition reactions to construct more complex cyclic structures.

One notable example is the [2+2+2] cycloaddition , which involves the reaction of three alkyne units to form a benzene (B151609) ring. This strategy has been employed in the synthesis of helicenes, which are polycyclic aromatic compounds with a helical structure. researchgate.net While direct [2+2+2] cyclotrimerization of this compound is possible, co-cyclotrimerization with other alkynes would lead to a wider range of substituted aromatic products. A [2+2+2] cycloaddition strategy has been used to construct the aromatic backbone of naphthalene (B1677914) and anthracene (B1667546) diimides. beilstein-journals.org

Other Alkyne-Based Transformations

The terminal alkyne can undergo several other useful transformations:

Hydration: The addition of water across the triple bond, typically catalyzed by mercury or gold salts, yields a ketone (via an enol intermediate).

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) results in the formation of dihaloalkenes.

Hydroamination: The addition of an N-H bond from an amine across the alkyne, often catalyzed by transition metals, produces enamines or imines.

Functionalization of the Naphthalene Ring System

The naphthalene ring of this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions. The directing effects of the butynyl substituent will influence the position of substitution. Due to the electron-donating nature of the alkyl group, electrophilic attack is generally favored at the C1 and C3 positions of the naphthalene ring. However, the regioselectivity can be influenced by the specific reaction conditions and the nature of the electrophile.

Common functionalization reactions for naphthalene rings include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride/alkyl halide and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

These functionalization strategies allow for the introduction of a wide range of substituents onto the naphthalene core, further expanding the chemical diversity of derivatives that can be prepared from this compound. The development of new methods for the regioselective functionalization of naphthalene derivatives is an active area of research. researchgate.net

Electrophilic Aromatic Substitution (EAS) Strategies and Regioselectivity Control

The naphthalene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). The butynyl substituent at the 2-position (a β-position) influences the regioselectivity of these reactions. As an alkyl-type group, it is weakly activating and directs incoming electrophiles primarily to the adjacent α-positions.

In electrophilic substitution reactions on naphthalene, attack at the α-position (C1) is generally kinetically favored over the β-position (C2). almerja.com This preference is attributed to the greater stability of the carbocation intermediate (arenium ion) formed during α-substitution, which can be stabilized by resonance structures that keep the aromatic sextet of the adjacent ring intact. onlineorganicchemistrytutor.com For 2-substituted naphthalenes, electrophilic attack is therefore most likely to occur at the C1 position.

If the reaction conditions are reversible, the thermodynamically more stable product may be formed. almerja.com In the case of this compound, the C1-substituted product is typically favored under kinetic control due to electronic factors. Steric hindrance between the substituent and the perihydrogen (at C8) can sometimes favor substitution at other positions, but for the relatively linear butynyl group, this effect is less pronounced compared to bulkier substituents.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagent Example | Major Product (Kinetic Control) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 1-Nitro-2-(but-3-yn-1-yl)naphthalene | Formation of the most stable arenium ion intermediate. almerja.comonlineorganicchemistrytutor.com |

| Halogenation | Br₂ | 1-Bromo-2-(but-3-yn-1-yl)naphthalene | Kinetic preference for α-substitution on the activated ring. almerja.com |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-Acetyl-2-(but-3-yn-1-yl)naphthalene | Strong directing effect towards the activated C1 position. |

| Sulfonation | H₂SO₄ (low temp.) | This compound-1-sulfonic acid | Kinetic product formation at lower temperatures. almerja.com |

Cross-Coupling Reactions at the Naphthalene Core for Further Substitution

Further functionalization of the naphthalene core can be achieved through transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize these reactions, the naphthalene ring of this compound must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf). This is typically achieved via electrophilic halogenation or related methods as described in the previous section.

Once a derivative like 1-bromo-2-(but-3-yn-1-yl)naphthalene is prepared, it can serve as a substrate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, enabling the introduction of new aryl or alkyl groups. nih.gov

Sonogashira Coupling : This reaction involves the coupling of the aryl halide with a terminal alkyne. researchgate.net While the parent compound already contains an alkyne, this reaction could be used to introduce a second, different alkyne group onto the naphthalene ring for more complex structures.

Buchwald-Hartwig Amination : This method is used to form C-N bonds by coupling the aryl halide with an amine, providing access to a wide range of arylamine derivatives. rsc.orgnih.gov

Table 2: Overview of Cross-Coupling Reactions for Functionalizing the Naphthalene Core

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure Example |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) | 1-Aryl-2-(but-3-yn-1-yl)naphthalene |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) | 1-Alkynyl-2-(but-3-yn-1-yl)naphthalene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C(sp²)-N | 1-(Dialkylamino)-2-(but-3-yn-1-yl)naphthalene |

Synthesis of Polymeric and Oligomeric Structures

The terminal alkyne group of this compound is a key functional handle for polymerization reactions, enabling its incorporation into various macromolecular architectures.

Polymerization via Alkyne Linkages for Conjugated Systems

The terminal alkyne allows this compound to act as a monomer in the synthesis of conjugated polymers. These materials are of interest for their electronic and optical properties. One of the most effective methods for this is the Sonogashira polycoupling reaction. oup.com In this approach, the monomer would be co-polymerized with a di- or tri-halogenated aromatic compound. The resulting polymer, a poly(aryleneethynylene) (PAE), features alternating naphthalene-butynyl units and other aromatic systems connected by alkyne linkages, creating an extended π-conjugated backbone. oup.com

Another method is the oxidative coupling of terminal alkynes, often catalyzed by copper salts, which can produce poly(diacetylene) structures. Furthermore, alkyne cyclotrimerization can yield highly branched or cross-linked polyarylenes with a high degree of conjugation. oup.com

Incorporation into Hyperbranched Polymers

Hyperbranched polymers are three-dimensional macromolecules known for their high solubility, low viscosity, and large number of terminal functional groups. nih.gov Alkyne-functionalized monomers are valuable components in the synthesis of these structures. The thiol-yne "click" reaction, a highly efficient and regioselective radical-mediated addition of a thiol to an alkyne, is a prominent method for creating hyperbranched polymers. doi.orgepa.gov

In a typical "A₂ + B₃" approach, a difunctional monomer (A₂) is reacted with a trifunctional monomer (B₃) to build the hyperbranched architecture. While this compound itself is a monofunctional alkyne (an "AB" type monomer if the ring were also functionalized), it serves as a model for how naphthalene-alkyne moieties can be incorporated. For instance, a B₃ monomer like 1,3,5-tris(naphthylethynyl)benzene can be polymerized with an A₂ monomer such as hexane-1,6-dithiol. doi.orgepa.gov This reaction proceeds via a mono-addition of the thiol to the alkyne, preventing cross-linking and yielding soluble, high molecular weight hyperbranched polymers. doi.orgresearchgate.net The incorporation of the bulky, aromatic naphthalene groups into the polymer structure can enhance properties such as thermal stability and refractive index. epa.gov

Table 3: Example of an A₂ + B₃ Thiol-Yne Polymerization for Hyperbranched Polymer Synthesis

| Monomer Type | Monomer Example | Role | Resulting Polymer Characteristics |

| A₂ | Hexane-1,6-dithiol | Linear chain extender | Provides flexibility to the polymer backbone. |

| B₃ | 1,3,5-Tris(naphthylethynyl)benzene | Branching unit | Creates the hyperbranched, three-dimensional structure. doi.org |

| Resultant Polymer | Hyperbranched poly(thioether-naphthalene) | High molecular weight, excellent solubility, high refractive index, and thermal stability. doi.orgepa.gov |

Applications of 2 but 3 Yn 1 Yl Naphthalene and Its Derivatives in Advanced Materials Research

Role as a Building Block for Organic Electronic Materials

The naphthalene (B1677914) moiety is a well-known constituent in organic electronic materials due to its inherent aromaticity, charge transport capabilities, and photophysical properties. The but-3-yn-1-yl substituent provides a crucial reactive handle, the terminal alkyne, which can be readily functionalized through various coupling reactions, such as the Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the straightforward synthesis of larger, more complex conjugated systems essential for organic electronic devices.

Development of Fluorescent and Phosphorescent Organic Light-Emitting Diode (OLED) Components

Naphthalene derivatives are frequently employed in the emissive layers of OLEDs, often serving as the blue-emitting component or as a host for phosphorescent dopants. The rigid and planar structure of the naphthalene core provides good thermal stability and a high fluorescence quantum yield.

By utilizing the alkyne group of 2-(But-3-yn-1-yl)naphthalene, researchers can attach other chromophoric units to create novel emitters with tailored properties. For instance, coupling with electron-donating or electron-accepting moieties can tune the emission color across the visible spectrum. This synthetic flexibility is critical for developing new generations of efficient and stable OLEDs.

Table 1: Representative Performance of OLEDs Based on Naphthalene Derivatives

| Emitter Type | Maximum External Quantum Efficiency (EQE) (%) | Emission Color | CIE Coordinates (x, y) |

| Fluorescent | 5.2 | Blue | (0.15, 0.18) |

| Phosphorescent (Host) | 22.5 | Green | (0.33, 0.61) |

| Thermally Activated Delayed Fluorescence (TADF) | 19.8 | Sky Blue | (0.18, 0.35) |

This table presents typical performance metrics for OLEDs incorporating various naphthalene-based compounds to illustrate the potential of this class of materials. The data is representative and not specific to this compound.

Application in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

In the realm of OPVs, naphthalene derivatives can be incorporated into donor or acceptor materials. The ability to extend the conjugation of this compound through its alkyne group is advantageous for designing materials with broad absorption spectra and high charge carrier mobilities, both of which are crucial for efficient solar cells.

For OFETs, which are the fundamental components of organic circuits, the charge-transporting properties of the naphthalene core are of primary interest. The terminal alkyne allows for the synthesis of larger, planar, and highly conjugated molecules that can facilitate efficient intermolecular π-π stacking in the solid state, a key requirement for high-performance OFETs. Naphthalene-based materials have been investigated for both p-type (hole-transporting) and n-type (electron-transporting) semiconductors.

Table 2: Typical Carrier Mobilities for OFETs with Naphthalene-Based Semiconductors

| Semiconductor Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| p-type | up to 10⁻² | - |

| n-type | - | up to 10⁻³ |

| Ambipolar | 10⁻³ - 10⁻² | 10⁻⁴ - 10⁻³ |

This table provides a range of typical charge carrier mobilities observed in OFETs that use naphthalene derivatives as the active semiconductor layer, indicating the potential performance of materials derived from this compound.

Utilization in Supramolecular Chemistry and Self-Assembly Systems

The combination of a rigid aromatic unit (naphthalene) and a directional interaction site (alkyne) in this compound makes it an excellent candidate for designing molecules that can self-assemble into well-defined supramolecular structures. The alkyne can participate in hydrogen bonding or, after conversion to other functional groups, can direct the assembly through metal coordination or other non-covalent interactions. Such self-assembled systems can form complex architectures like nanofibers, gels, or liquid crystals with applications in sensing, catalysis, and biomaterials.

Advanced Polymeric Materials with Tunable Optical and Electronic Properties

The terminal alkyne of this compound is a polymerizable group. Through alkyne metathesis or other polymerization techniques, this compound can serve as a monomer to create polymers with naphthalene units in the side chain or the main chain. The resulting polymers would be expected to exhibit interesting optical and electronic properties derived from the naphthalene chromophore. The ability to control the polymer's molecular weight and architecture would allow for the fine-tuning of these properties for specific applications, such as in sensors, dielectric materials, or as active layers in electronic devices.

Nanomaterial Synthesis and Functionalization

The terminal alkyne group of this compound is particularly useful for the surface functionalization of nanomaterials. Through "click chemistry," the naphthalene moiety can be covalently attached to the surface of nanoparticles (e.g., gold, silica) or carbon-based nanomaterials (e.g., graphene, carbon nanotubes). This surface modification can impart new properties to the nanomaterials, such as:

Enhanced Dispersibility: The aromatic naphthalene units can improve the dispersion of nanomaterials in organic solvents.

Fluorescence: The inherent fluorescence of the naphthalene group can be conferred to the nanomaterial, enabling its use in imaging and sensing applications.

Electronic Modulation: The attachment of the electron-rich naphthalene can alter the electronic properties of the nanomaterial, which is relevant for applications in catalysis and electronics.

This functionalization strategy provides a robust method for creating hybrid nanomaterials with tailored properties for a wide range of advanced applications.

Catalytic Applications and Interactions Involving 2 but 3 Yn 1 Yl Naphthalene

Metal-Catalyzed Transformations of the Terminal Alkyne

The terminal alkyne functionality in 2-(but-3-yn-1-yl)naphthalene is a key reactive site for a multitude of metal-catalyzed reactions. Gold, platinum, ruthenium, and rhodium complexes are particularly effective in activating such alkynes, leading to a diverse array of cyclization, rearrangement, and addition products.

Gold(I) and platinum(II) catalysts are well-known for their ability to activate carbon-carbon triple bonds towards nucleophilic attack. In the case of this compound, these catalysts are expected to facilitate intramolecular cyclization reactions, leveraging the naphthalene (B1677914) ring as an internal nucleophile.

Gold(I) catalysts, in particular, are effective in promoting intramolecular hydroarylation reactions. nih.gov The reaction with this compound would likely proceed through a π-activation of the alkyne by the gold(I) center, making it susceptible to an intramolecular Friedel-Crafts-type attack from the electron-rich naphthalene ring. This would lead to the formation of a six-membered ring, yielding a substituted acenaphthene (B1664957) derivative. The regioselectivity of this cyclization would be influenced by the electronic properties of the naphthalene ring and the steric environment around the catalyst.

Platinum catalysts, such as platinum(II) chloride, are also proficient in catalyzing the cycloisomerization of enynes and related systems. nih.govnih.gov For this compound, a platinum(II) catalyst could promote a similar intramolecular hydroarylation pathway as gold(I). The mechanism is thought to involve the formation of a platinum-vinylidene intermediate or direct nucleophilic attack on the platinum-activated alkyne. nih.gov The choice of catalyst and reaction conditions can influence the product distribution, potentially leading to different isomers or subsequent rearrangements.

| Catalyst System | Expected Product Type for Aryl-Alkynes | Potential Product from this compound |

| Au(I) complexes | Intramolecular hydroarylation products | Substituted acenaphthenes |

| PtCl2 | Cycloisomerization products | Substituted acenaphthenes |

Ruthenium and rhodium catalysts offer alternative and complementary pathways for the transformation of terminal alkynes. These metals can participate in a wider range of catalytic cycles, including those involving C-H activation and metathesis-type reactions.

Ruthenium catalysts are known to promote the cyclization of enynes and related substrates. nih.gov For this compound, a ruthenium-catalyzed process could lead to various cyclized products, depending on the specific catalyst and reaction conditions. For instance, in the presence of a suitable coupling partner, ruthenium could catalyze a [2+2+2] cycloaddition, incorporating the alkyne and two other unsaturated molecules to form a complex polycyclic system.

Rhodium catalysts are particularly renowned for their ability to effect C-H activation. dicp.ac.cnmdpi.com In the context of this compound, a rhodium catalyst could direct the activation of a C-H bond on the naphthalene ring, followed by insertion of the tethered alkyne. This would result in the formation of a fused ring system. The regioselectivity of the C-H activation would be a critical factor, with the peri-position of the naphthalene ring being a likely site of activation due to the formation of a stable six-membered rhodacycle intermediate.

| Catalyst System | Common Transformations of Naphthalene Derivatives | Potential Reaction with this compound |

| Ru(II/III) complexes | Enyne cyclizations, metathesis | Intramolecular cyclization, cycloadditions |

| Rh(I/III) complexes | C-H activation, annulation reactions | Intramolecular C-H functionalization and cyclization |

Ligand Design and Synthesis Utilizing Naphthalene-Alkyne Scaffolds

The rigid naphthalene backbone and the reactive terminal alkyne of this compound make it an attractive scaffold for the synthesis of novel ligands for coordination chemistry and catalysis. The alkyne group serves as a versatile handle for the introduction of various donor atoms, such as phosphorus, nitrogen, or sulfur.

A common strategy for converting terminal alkynes into phosphine (B1218219) ligands is through hydrophosphination. nih.gov The reaction of this compound with a secondary phosphine, such as diphenylphosphine, in the presence of a radical initiator or a metal catalyst, would yield a naphthalene-substituted vinylphosphine. Alternatively, the alkyne can be deprotonated and reacted with a chlorophosphine to form an alkynylphosphine. These phosphine ligands, featuring a bulky naphthalene substituent, could exhibit unique steric and electronic properties in metal complexes, potentially influencing the selectivity and activity of catalytic reactions.

The "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, provides another efficient route to functionalized ligands. beilstein-journals.org The terminal alkyne of this compound can readily react with an organic azide (B81097) bearing a donor group (e.g., a pyridine (B92270) or another phosphine) to form a stable triazole linker. This modular approach allows for the rapid synthesis of a library of ligands with varying steric and electronic properties. The resulting P,N- or N,N-type ligands could find applications in a wide range of catalytic transformations.

| Functionalization Reaction | Reagent | Resulting Ligand Type |

| Hydrophosphination | R2PH | Vinylphosphine |

| Deprotonation and reaction with chlorophosphine | 1. n-BuLi, 2. R2PCl | Alkynylphosphine |

| Azide-Alkyne Cycloaddition ("Click" Chemistry) | R-N3 (where R contains a donor group) | Triazole-based chelating ligand |

Photoredox Catalysis and Electrocatalysis in Naphthalene-Alkyne Systems

The naphthalene moiety in this compound possesses inherent photophysical properties that can be exploited in photoredox catalysis. Naphthalene derivatives are known to be fluorescent and can act as photosensitizers. rsc.orgnih.govnih.gov The conjugation of the naphthalene ring with the alkyne can influence its absorption and emission properties. rsc.orgnih.gov

In a photoredox catalytic cycle, the excited state of the naphthalene moiety could act as either an oxidant or a reductant, depending on the reaction conditions and the other components of the system. For example, upon photoexcitation, the naphthalene unit could engage in a single-electron transfer (SET) process with a substrate, initiating a radical cascade reaction. The terminal alkyne could then participate in this cascade, for instance, by trapping a radical intermediate.

The terminal alkyne also presents a site for electrochemical transformations. The C-H bond of a terminal alkyne can be oxidized or reduced electrochemically. In an electrocatalytic system, an electrode could serve as the oxidant or reductant, and a mediator could facilitate the electron transfer to or from the this compound. This could enable a range of transformations, such as the coupling of the alkyne with other substrates or its polymerization, without the need for chemical oxidants or reductants.

| Catalytic Field | Role of Naphthalene Moiety | Role of Terminal Alkyne |

| Photoredox Catalysis | Photosensitizer, electron transfer agent | Radical acceptor, participant in cycloadditions |

| Electrocatalysis | Modifier of redox potential | Site of oxidation/reduction, coupling partner |

Emerging Research Directions and Future Perspectives

Integration with Novel Synthetic Methodologies (e.g., Flow Chemistry, Mechanochemistry)

The synthesis of functionalized naphthalene (B1677914) derivatives like 2-(But-3-yn-1-yl)naphthalene is poised to benefit significantly from the adoption of modern synthetic technologies that offer greater efficiency, safety, and sustainability compared to traditional batch methods.

Flow Chemistry : Continuous flow chemistry presents a compelling alternative for the synthesis and functionalization of naphthalene-alkynes. acs.orgumontreal.ca By conducting reactions in miniaturized, continuous-flow reactors, significant advantages can be realized, including superior control over reaction parameters (temperature, pressure, and stoichiometry), enhanced heat and mass transfer, and improved safety profiles for handling reactive intermediates. umontreal.ca For the synthesis of alkynes, flow processes can overcome the limitations of batch methods, such as those plagued by exothermic reactions and the release of toxic gases, allowing for rapid and scalable production. rsc.orgresearchgate.net The modular nature of flow systems also enables multi-step syntheses to be "telescoped" into a single, automated process, reducing manual handling and purification steps. acs.org This approach could be instrumental in producing this compound and its derivatives with high purity and reproducibility.

Mechanochemistry : As a green chemistry technique, mechanochemistry offers a solvent-free pathway for the synthesis of polyaromatic hydrocarbons and their derivatives. researchgate.net By using mechanical force (e.g., in a ball mill) to induce chemical reactions, this method can reduce waste, energy consumption, and the use of hazardous solvents. The synthesis of polyaromatic compounds, which are often limited by their poor solubility, is a particularly promising application for mechanochemistry. researchgate.net This approach could provide an environmentally friendly alternative for synthesizing the this compound scaffold and for its subsequent solid-state derivatization.

Development of Smart Materials Incorporating Naphthalene-Alkyne Units

The rigid, planar structure and π-conjugated system of the naphthalene core, combined with the polymerizable alkyne group, make this compound an attractive building block for novel smart materials.

Porous Organic Polymers : The terminal alkyne group can be readily polymerized through cross-coupling reactions to create hyper-cross-linked polymers (HCLPs). researchgate.net Naphthalene-based porous polymers have demonstrated significant potential for industrial applications due to their high specific surface areas, excellent thermal stability, and fluorescent properties. researchgate.netnih.gov By incorporating this compound into these frameworks, it is possible to create materials with tailored porosity for applications in gas storage (e.g., CO2 capture) and the adsorption of heavy metals from contaminated water. mdpi.comnih.gov

Self-Healing and Responsive Materials : The alkyne functionality can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This capability allows for the modular construction of complex polymers and the integration of naphthalene-alkyne units into polymer backbones. These polymers could be designed to respond to external stimuli such as light, heat, or chemical analytes, leading to changes in their mechanical or optical properties. This forms the basis for developing self-healing materials, chemical sensors, and controlled-release drug delivery systems.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Material Characterization

Naphthalene derivatives are well-known for their unique photophysical properties, including strong fluorescence and high quantum yields, making them excellent candidates for spectroscopic probes. nih.gov

Fluorescent Sensors : The naphthalene moiety acts as a fluorophore whose emission properties can be sensitive to the local environment. By functionalizing the alkyne group of this compound with specific recognition units, highly selective and sensitive fluorescent probes can be developed. nih.govmdpi.com These probes could be designed to detect metal ions (e.g., Al³⁺, Mg²⁺), anions, or biologically important molecules. rsc.orgnih.gov The interaction with the target analyte would induce a change in the fluorescence intensity or wavelength, enabling quantitative detection with very low detection limits. rsc.org Such probes have shown utility in environmental monitoring and live-cell imaging. rsc.orgresearchgate.net

Probes for Polymerization and Curing : The alkyne group's reactivity can be exploited to monitor chemical transformations in real-time. For instance, a derivative of this compound could be used as a fluorescent probe to monitor the curing process of polymers. As the alkyne reacts and its local environment changes, the fluorescence signal would be altered, providing a direct, non-invasive method to track the extent and rate of the reaction.

Rational Design of Derivatives for Enhanced Performance in Targeted Applications

The versatility of the this compound scaffold allows for the rational design of derivatives with fine-tuned properties for specific high-performance applications, particularly in organic electronics. nbinno.com